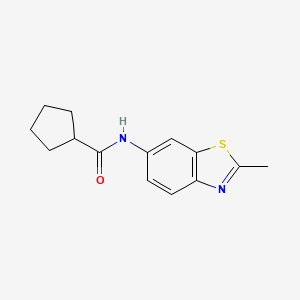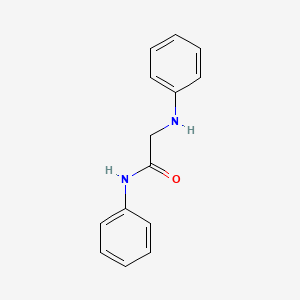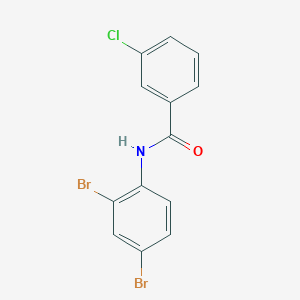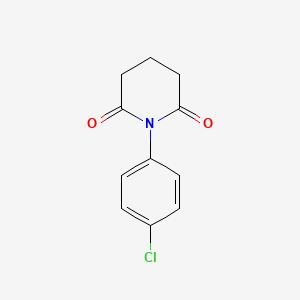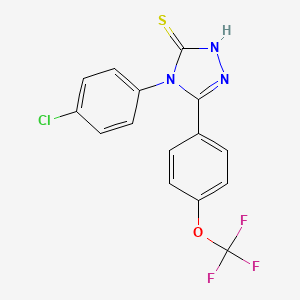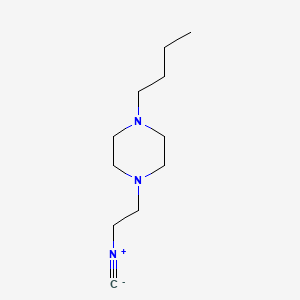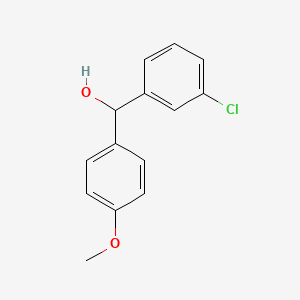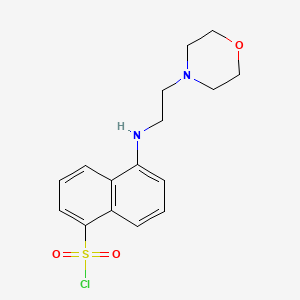
5-((2-Morpholinoethyl)amino)naphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride involves the reaction of naphthalene-1-sulfonyl chloride with 2-(morpholin-4-yl)ethylamine under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can react with nucleophiles, leading to the substitution of the sulfonyl chloride group with other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride is widely used in scientific research, particularly in the field of proteomics . It is used as a labeling reagent for the detection and quantification of proteins and peptides . The compound’s ability to form stable fluorescent adducts with amino groups makes it valuable for various analytical techniques, including fluorescence spectroscopy and mass spectrometry . Additionally, it is used in the study of protein-protein interactions and protein folding dynamics .
Mechanism of Action
The mechanism of action of 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride involves the formation of covalent bonds with amino groups in proteins and peptides . This reaction results in the formation of stable fluorescent adducts, which can be detected and quantified using fluorescence-based techniques . The compound’s ability to selectively react with amino groups makes it a valuable tool for studying protein structure and function .
Comparison with Similar Compounds
5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride is similar to other sulfonyl chloride derivatives, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) . Both compounds are used as fluorescent labeling reagents in proteomics research . 5-(2-Morpholin-4-ylethylamino)naphthalene-1-sulfonyl Chloride has a unique structure that allows for specific interactions with certain amino groups, making it particularly useful for studying protein-protein interactions and protein folding dynamics .
Similar Compounds
Properties
Molecular Formula |
C16H19ClN2O3S |
|---|---|
Molecular Weight |
354.9 g/mol |
IUPAC Name |
5-(2-morpholin-4-ylethylamino)naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C16H19ClN2O3S/c17-23(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18-7-8-19-9-11-22-12-10-19/h1-6,18H,7-12H2 |
InChI Key |
MOYKMYATZFHCBG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


